molecular formula C7H4Br2F2 B1447868 2,5-Dibromo-3,6-difluorotoluene CAS No. 1803776-06-8

2,5-Dibromo-3,6-difluorotoluene

Cat. No.: B1447868
CAS No.: 1803776-06-8
M. Wt: 285.91 g/mol
InChI Key: ZZBNIKZDSYBXAT-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-difluorotoluene is a useful research compound. Its molecular formula is C7H4Br2F2 and its molecular weight is 285.91 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1,4-dibromo-2,5-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c1-3-6(9)5(10)2-4(8)7(3)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBNIKZDSYBXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dibromo-3,6-difluorotoluene is a halogenated aromatic compound that has garnered interest in various fields, particularly in biological and environmental studies. Its unique structure, characterized by the presence of bromine and fluorine substituents on a toluene backbone, influences its chemical properties and biological activity. This article explores the biological activity of this compound through a review of relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄Br₂F₂. The presence of halogen atoms significantly affects the compound's reactivity and interaction with biological systems. The structure can be represented as follows:

C7H4Br2F2\text{C}_7\text{H}_4\text{Br}_2\text{F}_2

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Research indicates that halogenated compounds can modulate enzyme activities and affect cellular signaling pathways. For instance, studies have shown that similar compounds can inhibit specific enzyme activities related to metabolic processes in microorganisms and higher organisms .

Toxicological Studies

Toxicological assessments have revealed that this compound exhibits varying degrees of toxicity depending on the concentration and exposure duration. In vitro studies have demonstrated cytotoxic effects on mammalian cell lines at high concentrations. The compound's toxicity is likely linked to its ability to form reactive intermediates that can damage cellular components .

Case Study 1: Enzyme Inhibition

A study investigating the effects of this compound on cytochrome b(6)f complex in cyanobacteria revealed that the compound acts as an inhibitor by binding to specific sites within the enzyme complex. This binding disrupts electron transport processes essential for photosynthesis .

ParameterValue
Inhibition Concentration (µM)10
Binding Affinity (Kd)8 µM
Effect on PhotosynthesisReduced by 50%

Case Study 2: Environmental Impact

In environmental studies, the persistence of this compound in aquatic systems was evaluated. The compound was found to bioaccumulate in aquatic organisms, raising concerns about its ecological impact. The half-life in sediment was determined to be approximately 60 days .

Comparative Analysis with Similar Compounds

A comparison with other halogenated toluenes shows that this compound possesses unique biological properties due to its specific substitution pattern.

CompoundToxicity Level (LC50)Enzyme Inhibition (%)
This compoundModerate (50 µM)50%
2-Bromo-4-fluorotolueneLow (200 µM)20%
4-Bromo-2-fluorotolueneHigh (30 µM)70%

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2,5-Dibromo-3,6-difluorotoluene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine and fluorine substituents make it a valuable building block for synthesizing pharmaceuticals and agrochemicals. The presence of halogens can enhance the reactivity of the compound, facilitating further chemical transformations such as nucleophilic substitutions and coupling reactions.

Fluorination Reactions

The introduction of fluorine atoms into organic compounds often alters their chemical properties significantly. This compound can be utilized in fluorination reactions to produce fluorinated derivatives that exhibit improved biological activity or altered physical properties. For instance, fluorinated compounds are frequently explored for their potential as drug candidates due to their enhanced metabolic stability and bioavailability .

Material Science

Polymer Chemistry

In materials science, this compound can be employed in the synthesis of polymers with specific properties. The incorporation of bromine and fluorine into polymer backbones can impart desirable characteristics such as increased thermal stability and chemical resistance. These properties are particularly valuable in applications requiring durable materials that can withstand harsh environmental conditions.

Dyes and Pigments

The compound's unique structure allows it to be used in the development of dyes and pigments. The halogenated aromatic structure can provide vivid colors and stability under light exposure, making it suitable for various applications in textiles and coatings.

Biological Applications

Drug Development

Research indicates that compounds similar to this compound are being investigated for their biological activities. The presence of bromine and fluorine atoms can enhance the lipophilicity of molecules, potentially improving their interactions with biological targets. This makes them candidates for further studies in drug development.

Pesticide Formulations

The compound's halogenated nature also positions it as a potential ingredient in pesticide formulations. Halogenated compounds often exhibit enhanced efficacy against pests due to their ability to disrupt biological processes within target organisms.

Case Studies and Research Findings

Study Application Findings
Study on Fluorinated Compounds Drug DevelopmentFound that fluorinated intermediates enhance metabolic stability in drug candidates.
Research on Polymer Properties Material ScienceDemonstrated that incorporating halogens improves thermal stability and chemical resistance in polymers.
Investigation into Pesticidal Activity AgricultureHighlighted the effectiveness of halogenated compounds against specific pest species.

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms in 2,5-dibromo-3,6-difluorotoluene are susceptible to nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of fluorine substituents.

Key Reactions

Reaction TypeReagents/ConditionsMajor ProductSource Analogy
Amination NH₃/EtOH, Cu catalyst, 100–120°C2,5-Diamino-3,6-difluorotoluene
Methoxylation NaOCH₃, DMF, 80°C2,5-Dimethoxy-3,6-difluorotoluene
Thiolation NaSH, ethanol, reflux2,5-Dithiol-3,6-difluorotoluene

Mechanistic Insight :

  • Fluorine atoms activate the ring by increasing electrophilicity at the ortho and para positions relative to bromine.

  • Reactions proceed via a two-step mechanism: (1) formation of a Meisenheimer complex, (2) elimination of Br⁻ .

Coupling Reactions

The bromine atoms enable cross-coupling reactions to construct extended π-systems, critical in materials science.

Notable Examples

Reaction TypeConditionsProduct ApplicationSource Analogy
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°CBiaryl derivatives for OLEDs/OPVs
Stille Coupling Pd₂(dba)₃, ArSnBu₃, THF, 60°CThiophene-based polymers

Key Observation :

  • Coupling occurs selectively at bromine sites due to steric hindrance from fluorine atoms .

Oxidation Reactions

The methyl group undergoes oxidation to yield carboxylic acid derivatives under strong oxidizing conditions:

Reaction Pathway :
C H Br F CH KMnO H SO C H Br F CO H\text{C H Br F CH }\xrightarrow{\text{KMnO H SO }}\text{C H Br F CO H}

  • Product: 2,5-Dibromo-3,6-difluorobenzoic acid (CAS 1263376-61-9) .

  • Purity: ≥95% after silica gel chromatography .

Reduction Reactions

Catalytic hydrogenation removes bromine atoms selectively:

Conditions :

  • H₂ (1 atm), 10% Pd/C, ethanol, 25°C

  • Product: 3,6-Difluorotoluene (yield: ~85%) .

Limitation :

  • Fluorine substituents remain intact due to strong C–F bonds .

Comparative Reactivity

A comparison with analogs highlights positional effects:

CompoundReactivity at Bromine SitesPreferred Reactions
This compoundHigh (electron-deficient ring)Suzuki coupling, NAS
2,6-Dibromo-3,5-difluorotolueneModerate (steric hindrance)Selective mono-substitution
5,5'-Dibromo-3,3'-difluoro-2,2'-bithiopheneVery high (conjugated system)Polymerization, Stille coupling

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving regioselective bromination in 2,5-dibromo-3,6-difluorotoluene?

  • Methodology : Two primary methods are employed:

  • Direct Bromination : Reacting 3,6-difluorotoluene with Br₂ in the presence of Fe or AlBr₃ under controlled temperatures (40–60°C) to favor bromination at positions 2 and 5 .
  • Stepwise Halogenation : Using N-bromosuccinimide (NBS) with radical initiators (e.g., benzoyl peroxide) to selectively brominate pre-fluorinated intermediates .
    • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (1:2 molar ratio of substrate to Br₂) to minimize di- or tri-brominated byproducts.

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify methyl protons (δ ~2.3 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
  • ¹⁹F NMR : Distinct signals for fluorine at positions 3 and 6 (δ -110 to -120 ppm) .
  • ¹³C NMR : Confirm bromine and fluorine substitution via deshielding effects (e.g., C-Br at δ 115–125 ppm) .
    • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 285.91 (C₇H₄Br₂F₂) and fragment ions corresponding to Br/F loss .

Q. What substitution reactions are feasible for modifying this compound?

  • Nucleophilic Aromatic Substitution :

  • Methoxylation : React with NaOCH₃ in ethanol under reflux to replace bromine with methoxy groups .
  • Amination : Use NH₃/MeOH at elevated temperatures (80–100°C) to introduce amine functionalities .
    • Reduction : Pd/C-catalyzed hydrogenation replaces Br with H, yielding 3,6-difluorotoluene as a key intermediate .

Advanced Research Questions

Q. How do steric and electronic effects govern cross-coupling reactivity in this compound?

  • Steric Effects : The methyl group at position 1 hinders substitution at adjacent positions, favoring reactivity at brominated sites (2 and 5) .
  • Electronic Effects : Electron-withdrawing fluorine atoms activate the aromatic ring for Suzuki-Miyaura coupling, enabling Pd-mediated aryl-aryl bond formation .
  • Experimental Design : Use DFT calculations to map charge distribution and predict reactive sites. Validate with kinetic studies comparing coupling rates at positions 2 vs. 5 .

Q. What computational approaches predict the crystal packing and electronic properties of this compound?

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to simulate electrostatic potential surfaces and frontier molecular orbitals .
  • Crystallographic Refinement : Employ SHELXL for structure solution from X-ray diffraction data, addressing challenges like twinning or weak scattering via iterative least-squares refinement .

Q. How can researchers resolve contradictions in spectroscopic data for halogenated toluene derivatives?

  • Case Study : If ¹H NMR reveals unexpected splitting, consider diastereomeric impurities or rotational barriers caused by bulky substituents.
  • Validation : Cross-reference with high-resolution MS and single-crystal XRD to confirm molecular conformation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact with brominated compounds.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors .
  • Waste Disposal : Quench residual bromine with Na₂S₂O₃ before aqueous neutralization and hazardous waste segregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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